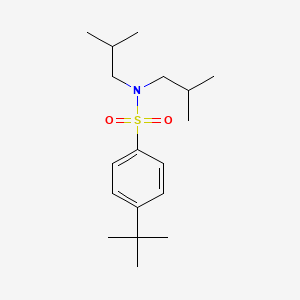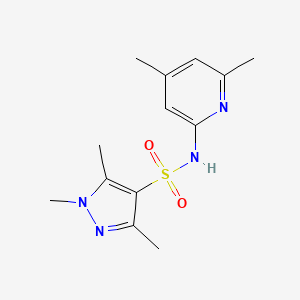
4-bromo-N-(2-phenylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(2-phenylphenyl)benzenesulfonamide, also known as BPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPPB is a sulfonamide derivative that has a bromine atom attached to the benzene ring. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(2-phenylphenyl)benzenesulfonamide has been found to have potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 4-bromo-N-(2-phenylphenyl)benzenesulfonamide has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In organic synthesis, 4-bromo-N-(2-phenylphenyl)benzenesulfonamide has been used as a building block for the synthesis of more complex molecules. In material science, 4-bromo-N-(2-phenylphenyl)benzenesulfonamide has been studied for its potential use in the fabrication of organic electronic devices.
Wirkmechanismus
4-bromo-N-(2-phenylphenyl)benzenesulfonamide has been found to inhibit the activity of carbonic anhydrase enzymes, which are involved in various physiological processes, including acid-base balance, respiration, and bone resorption. 4-bromo-N-(2-phenylphenyl)benzenesulfonamide binds to the active site of carbonic anhydrase enzymes, preventing the binding of substrates and ultimately inhibiting their activity. This mechanism of action has been studied extensively, and 4-bromo-N-(2-phenylphenyl)benzenesulfonamide has been found to be a potent inhibitor of carbonic anhydrase enzymes.
Biochemical and physiological effects:
4-bromo-N-(2-phenylphenyl)benzenesulfonamide has been found to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase enzymes, the reduction of tumor growth, and the prevention of bone resorption. 4-bromo-N-(2-phenylphenyl)benzenesulfonamide has also been found to have anti-inflammatory properties, reducing the production of inflammatory cytokines in cells. Additionally, 4-bromo-N-(2-phenylphenyl)benzenesulfonamide has been found to have neuroprotective effects, protecting neurons from oxidative stress and preventing the death of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
4-bromo-N-(2-phenylphenyl)benzenesulfonamide has several advantages for lab experiments, including its high potency as a carbonic anhydrase inhibitor, its ability to inhibit the growth of cancer cells, and its neuroprotective effects. However, 4-bromo-N-(2-phenylphenyl)benzenesulfonamide also has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments. Additionally, 4-bromo-N-(2-phenylphenyl)benzenesulfonamide has been found to have some toxicity in certain cell types, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 4-bromo-N-(2-phenylphenyl)benzenesulfonamide, including the development of more efficient synthesis methods, the study of its potential as a drug candidate for the treatment of various diseases, and the investigation of its potential as a material for organic electronic devices. Additionally, further studies are needed to fully understand the mechanism of action of 4-bromo-N-(2-phenylphenyl)benzenesulfonamide and its physiological effects.
Synthesemethoden
4-bromo-N-(2-phenylphenyl)benzenesulfonamide can be synthesized using various methods, including the reaction of 4-bromoaniline with 2-phenylbenzenesulfonyl chloride in the presence of a base. The reaction yields 4-bromo-N-(2-phenylphenyl)benzenesulfonamide as a white solid that can be purified using recrystallization. Other methods of synthesis include the reaction of 4-bromoaniline with 2-phenylbenzenesulfonamide in the presence of a catalyst.
Eigenschaften
IUPAC Name |
4-bromo-N-(2-phenylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO2S/c19-15-10-12-16(13-11-15)23(21,22)20-18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFOPPXPRNCJRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2-phenylphenyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B7459647.png)
![5-chloro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B7459655.png)


![1-(2-ethylpyrazol-3-yl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]ethanamine](/img/structure/B7459677.png)

![4-[(3,5-dibromo-2-hydroxybenzyl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B7459680.png)
![1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea](/img/structure/B7459687.png)